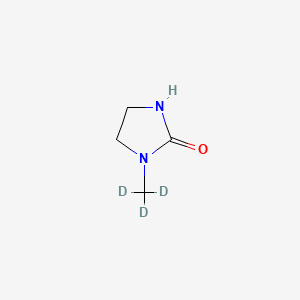
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4
Overview
Description
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4: is a deuterated derivative of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. This compound belongs to the class of nitrosamines, which are known for their potential use as nitric oxide donors. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound under various conditions.
Mechanism of Action
- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 (abbreviated as BTMHN-d4 ) is a synthetic organic compound. Its chemical formula is C18H34D4N2O .
- While specific targets for BTMHN-d4 are not explicitly documented, it is commonly used as a chemical intermediate and a cross-linking agent in the production of rubber and plastics . Its primary targets likely involve enzymes and proteins related to these processes.
- BTMHN-d4 is thought to cause a conformational change in enzymes and proteins by binding to their active sites, thereby altering their activity and function .
- The electrophiles resulting from the cytochrome P450-mediated metabolism of N-nitrosamines (including BTMHN-d4) can readily react with DNA, forming covalent addition products (DNA adducts). These adducts play a central role in carcinogenesis if not repaired .
- Certain DNA adducts, such as O6-methylguanine, have established miscoding properties and play central roles in the cancer induction process .
- Other DNA adducts have been linked to the high incidence of specific types of cancers .
- BTMHN-d4 is a colorless and odorless liquid, soluble in organic solvents, with a boiling point of 112°C and a melting point of -72°C .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 typically involves the nitrosation of N,N-di(3,5,5-trimethylhexyl)amine-d4. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually performed at low temperatures to prevent the decomposition of the nitrosamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized nitrosamines or nitramines.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the nitroso group.
Scientific Research Applications
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is used in various scientific research applications, including:
Chemistry: As a model compound to study the behavior of nitrosamines and their reactions.
Biology: To investigate the biological effects of nitrosamines, including their potential carcinogenicity.
Medicine: As a nitric oxide donor in studies related to cardiovascular diseases and other conditions where nitric oxide plays a role.
Industry: Used in the development of new materials and chemicals, particularly in the field of polymer chemistry.
Comparison with Similar Compounds
- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d3
- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d2
Comparison: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is unique due to the presence of deuterium atoms, which makes it useful for isotopic labeling studies. This allows researchers to track the compound and its metabolites more accurately in various experimental settings. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterparts, which can be advantageous in certain research applications.
Properties
IUPAC Name |
N,N-bis(1,1-dideuterio-3,5,5-trimethylhexyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3/i11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXCREYHJGJFGI-AREBVXNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)CC(C)(C)C)N(C([2H])([2H])CC(C)CC(C)(C)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858205 | |
| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-10-8 | |
| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)


![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

